molecular formula C20H21NO6 B12887778 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-58-1

7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione

Cat. No.: B12887778
CAS No.: 61186-58-1
M. Wt: 371.4 g/mol
InChI Key: BDXALOCLEQBXOV-UHFFFAOYSA-N
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Description

7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a quinone derivative, while reduction of the quinoline ring can yield a tetrahydroquinoline derivative .

Scientific Research Applications

7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione
  • 4-Hydroxy-2-quinolones

Uniqueness

7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61186-58-1

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

7-butyl-3,8,9-trimethoxy-1H-benzo[g]quinoline-4,5,10-trione

InChI

InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23)

InChI Key

BDXALOCLEQBXOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC

Origin of Product

United States

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